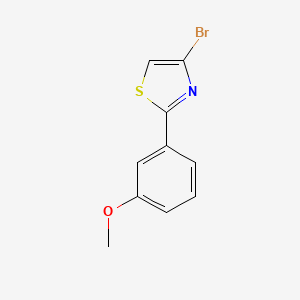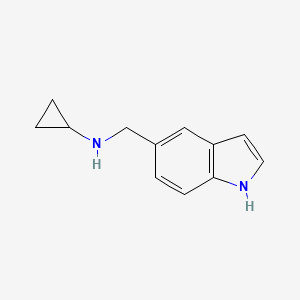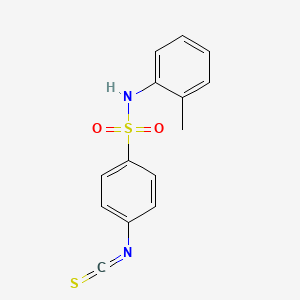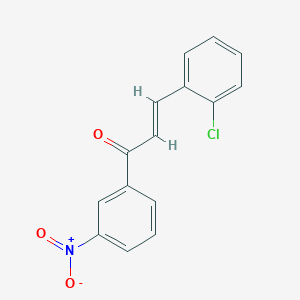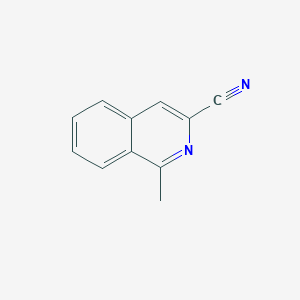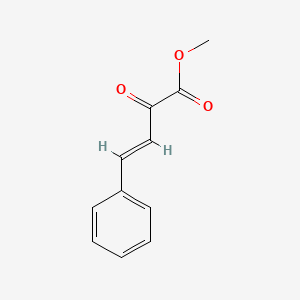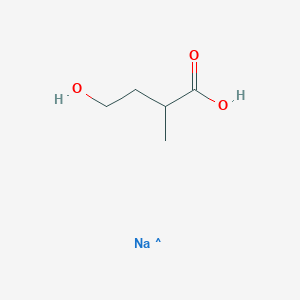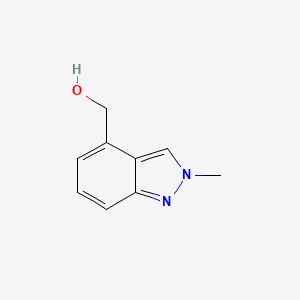
N'-Hydroxy-4-methoxybenzenecarboximidamide
Overview
Description
N’-Hydroxy-4-methoxybenzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.181 g/mol . It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a benzenecarboximidamide moiety. This compound is used in various scientific research applications due to its versatile chemical properties.
Scientific Research Applications
N’-Hydroxy-4-methoxybenzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
4-Methoxybenzamidoxime is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxybenzenecarboximidamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxybenzenecarboximidamide: Lacks the hydroxy group, which may influence its chemical properties and applications.
Uniqueness
N’-Hydroxy-4-methoxybenzenecarboximidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-Methoxybenzamidoxime can be achieved through the reaction of 4-Methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "4-Methoxybenzoyl chloride", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 4-Methoxybenzoyl chloride in a solvent such as dichloromethane or chloroform.", "Add hydroxylamine hydrochloride and a base such as sodium hydroxide or potassium hydroxide to the solution.", "Stir the mixture at room temperature for several hours.", "Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS No. |
1079393-88-6 |
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI Key |
WVALRFKCJCIVBR-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\O)/N |
SMILES |
COC1=CC=C(C=C1)C(=NO)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

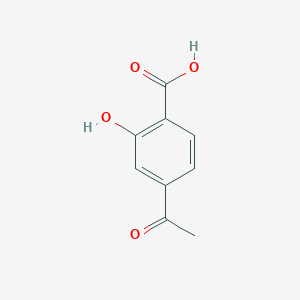

![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)
![3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B3079918.png)

